molecular formula C20H20FN3O3S B2771961 Ethyl 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylate CAS No. 1243106-58-2

Ethyl 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylate

Cat. No.: B2771961
CAS No.: 1243106-58-2
M. Wt: 401.46
InChI Key: DTUHQABTYOWLMZ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative . Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are known for their plentiful biological activities, including modulation of myeloid leukemia, breast cancer treatment, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .


Molecular Structure Analysis

The molecular formula of this compound is C26H25FN4O2S . It has an average mass of 476.566 Da and a monoisotopic mass of 476.168213 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 131.9±0.5 cm3, and a molar volume of 344.1±7.0 cm3 . It has 6 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds . Its ACD/LogP is 3.57, ACD/LogD (pH 5.5) is 3.51, ACD/BCF (pH 5.5) is 255.39, ACD/KOC (pH 5.5) is 1703.59, ACD/LogD (pH 7.4) is 2.31, ACD/BCF (pH 7.4) is 16.13, and ACD/KOC (pH 7.4) is 107.59 . Its polar surface area is 102 Å2, polarizability is 52.3±0.5 10-24 cm3, and surface tension is 53.6±7.0 dyne/cm .

Scientific Research Applications

Synthesis and Chemical Properties

This compound has been utilized in the synthesis of complex heterocyclic structures, demonstrating its versatility as a building block in organic chemistry. For instance, the study by Paronikyan et al. (2016) describes the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines starting from Ethyl 1-amino derivatives. These compounds were synthesized through reactions with benzoyl isothiocyanate followed by cyclization, demonstrating the compound's role in generating novel heterocyclic systems with potential pharmaceutical applications (Paronikyan et al., 2016).

Reactivity and Derivatization

The reactivity of this compound has been explored to create derivatives with varied biological activities. Studies by Hermecz et al. (1991) and Ahmed (2003) have shown its transformation into nitrogen-bridgehead compounds and 3-substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives. These research efforts highlight the compound's utility in synthesizing novel molecules that could serve as leads for drug development (Hermecz et al., 1991), (Ahmed, 2003).

Potential Biological Activities

While excluding specific discussions on drug use, dosage, and side effects, it's notable that derivatives of this compound have been synthesized and tested for biological activities, such as antimicrobial and anticancer properties. Studies have explored its derivatives' synthesis and assessed their activities against various bacterial strains and cancer cell lines, demonstrating the compound's potential as a precursor in developing therapeutic agents (Youssef et al., 2011), (Al-Trawneh et al., 2019).

Properties

IUPAC Name

ethyl 1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-2-27-19(26)12-7-9-24(10-8-12)20-22-16-14(11-28-17(16)18(25)23-20)13-5-3-4-6-15(13)21/h3-6,11-12H,2,7-10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUHQABTYOWLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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